2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Overview
Description
The compound “2-(4-Methylpiperazin-1-yl)pyridin-3-amine” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3 . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 192.26 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including derivatives like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potential as anti-inflammatory agents and antinociceptive activity in pain models, highlighting the significance of H4R antagonists in pain management (Altenbach et al., 2008).
Chiral Derivatization Reagent for Amine Enantiomers
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, a derivative, was used as a chiral derivatization reagent for the enantioseparation and ultrasensitive detection of chiral amines. This method enabled the detection of chiral amines at femtomolar levels and was applied in analyzing chiral metabolites in saliva samples (Jin et al., 2020).
Synthesis of Isothiazolopyridines
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions. This compound's synthesis and structural characterization contribute to the understanding of isothiazolopyridine derivatives, which can have various applications in medicinal chemistry (Mishriky & Moustafa, 2013).
Cholinesterase and Aβ-Aggregation Inhibitors
A class of 2,4-disubstituted pyrimidines was designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Among these, compounds like 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine exhibited potent inhibitory activities, suggesting their potential role in treating Alzheimer's Disease (Mohamed et al., 2011).
Microwave-Assisted Synthesis
The compound was used in microwave-assisted syntheses of various 2-amino derivatives, showcasing its role in facilitating efficient chemical reactions under controlled conditions. This highlights the utility of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine in synthetic chemistry (Ankati & Biehl, 2010).
Structural Characterization in Crystallography
The compound and its derivatives have been used in crystallography for structural characterization, providing insights into molecular and crystal structures, crucial for understanding molecular interactions and designing new compounds (Böck et al., 2020).
Drug-Likeness of Histamine H3 Receptor Ligands
It was also studied for its binding affinity to human histamine H3 receptors, where modifications in its structure showed potential for high receptor affinity and selectivity, important in drug development (Sadek et al., 2014).
Application in Polymerization Catalysis
Group 10 metal aminopyridinato complexes, involving derivatives of this compound, were used as catalysts in polymerization processes, showing efficiency in Suzuki cross-coupling reactions and hydrosilane polymerization (Deeken et al., 2006).
Anticancer Activities
Derivatives of the compound have been investigated for their anticancer activities against prostate cancer cells. These studies are integral to developing new chemotherapeutics (Demirci & Demirbas, 2019).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell division and growth.
Mode of Action
It is known that the compound formsN–H…O and N–H…N hydrogen bonds with its targets . These interactions may alter the activity of the target protein, leading to changes in cellular processes.
Pharmacokinetics
It is known that the compound has amolecular weight of 192.26 , which may influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
It is known that the compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not well-defined. Its ability to form hydrogen bonds suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQJBQZOLOOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198285 | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5028-17-1 | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.